2,2-difluoropropanethioamide

Fluorine Chemistry Thioamide Reactivity Regioisomer Differentiation

2,2-Difluoropropanethioamide (C₃H₅F₂NS, MW 125.14 g/mol) is a synthetic organofluorine compound featuring a thioamide functional group attached to a gem‑difluorinated propyl backbone. Unlike simple thioamides, the two strongly electron‑withdrawing fluorine atoms at the α‑carbon dramatically alter the electronic environment and chemical reactivity of the thiocarbonyl motif.

Molecular Formula C3H5F2NS
Molecular Weight 125.14 g/mol
CAS No. 365428-40-6
Cat. No. B6157774
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-difluoropropanethioamide
CAS365428-40-6
Molecular FormulaC3H5F2NS
Molecular Weight125.14 g/mol
Structural Identifiers
SMILESCC(C(=S)N)(F)F
InChIInChI=1S/C3H5F2NS/c1-3(4,5)2(6)7/h1H3,(H2,6,7)
InChIKeyVQRVQMWGPZSNLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2-Difluoropropanethioamide (CAS 365428-40-6) – A Specialized Fluorinated Thioamide Building Block


2,2-Difluoropropanethioamide (C₃H₅F₂NS, MW 125.14 g/mol) is a synthetic organofluorine compound featuring a thioamide functional group attached to a gem‑difluorinated propyl backbone [1]. Unlike simple thioamides, the two strongly electron‑withdrawing fluorine atoms at the α‑carbon dramatically alter the electronic environment and chemical reactivity of the thiocarbonyl motif. This compound belongs to the broader class of α,α‑difluoro(thio)amides, which have recently emerged as versatile intermediates for constructing fluorinated heterocycles and as precursors to dithioesters via oxidative fluorodesulfurization [2]. The 2,2‑difluoro substitution pattern distinguishes it from the regioisomeric 3,3‑difluoropropanethioamide (CAS 1178490‑19‑1), offering a unique spatial arrangement of fluorine atoms that influences both reactivity and physicochemical properties in ways that cannot be replicated by non‑fluorinated or differently fluorinated analogs.

Why Generic Thioamides Cannot Replace 2,2-Difluoropropanethioamide in Fluorine-Sensitive Applications


Simple thioamides such as propanethioamide or even 3,3‑difluoropropanethioamide are functionally non‑interchangeable with 2,2‑difluoropropanethioamide in applications where the electronic influence of α‑fluorine atoms dictates reaction outcome or product performance. The gem‑difluoro group directly adjacent to the thiocarbonyl exerts a powerful inductive effect that lowers the electron density on the thioamide sulfur and nitrogen atoms, thereby modulating nucleophilicity, metal‑binding affinity, and susceptibility to hydrolysis or oxidation. This electronic perturbation is fundamentally different from that of a β‑ or γ‑fluorinated analog, where the inductive effect is attenuated by distance. Consequently, substituting 2,2‑difluoropropanethioamide with a generic thioamide or its 3,3‑difluoro isomer in a synthetic sequence—particularly in transition‑metal‑catalyzed transformations or in the design of metabolically stable bioisosteres—may lead to altered reaction kinetics, reduced yields, or loss of desired biological activity [1].

Quantitative Differential Evidence for 2,2-Difluoropropanethioamide vs. Closest Analogs


Regioisomeric Fluorination Pattern: 2,2- vs. 3,3-Difluoropropanethioamide

The 2,2‑difluoro substitution places both fluorine atoms directly on the carbon adjacent to the thiocarbonyl, whereas 3,3‑difluoropropanethioamide bears them on the β‑carbon. This positional difference results in a markedly stronger inductive withdrawal in the 2,2‑isomer, as estimated by the Taft σ* constant for the CF₂CH₃ group (σ* ≈ 1.5–1.7) versus the CH₂CF₂H group (σ* ≈ 0.9–1.1) [1]. While no direct experimental pKa comparison of the two thioamides has been published, the 2,2‑isomer is predicted to have a lower N–H acidity and a more electrophilic thiocarbonyl carbon, which directly impacts its reactivity in nucleophilic additions and cross-coupling reactions [2].

Fluorine Chemistry Thioamide Reactivity Regioisomer Differentiation

Metabolic Stability Imparted by α-Fluorination: Thioamide vs. Amide Bioisosterism

In medicinal chemistry, thioamides are employed as amide bioisosteres to improve metabolic stability. The introduction of fluorine atoms α to the thiocarbonyl further enhances this effect by blocking oxidative metabolism at the adjacent carbon. While specific microsomal stability data for 2,2‑difluoropropanethioamide itself are not published, the α,α‑difluoro motif in related thioamides has been shown to increase half-life in human liver microsomes by 3‑ to 10‑fold compared to non‑fluorinated thioamides [1]. This class-level advantage is absent in 3,3‑difluoropropanethioamide, where the fluorine atoms are remote from the metabolically labile C–H bond α to the thioamide.

Drug Discovery Metabolic Stability Bioisostere Design

Synthetic Utility in Difluorodithioester Preparation: A Key Intermediate for 18F-Radiochemistry

2,2‑Difluoropropanethioamide serves as a direct precursor to methyl 4‑phthalimido‑2,2‑difluoropropanedithioate through a five‑step sequence, with the key conversion being the transformation of the α,α‑difluorothioamidate to the corresponding α,α‑difluorodithioester [1]. This dithioester is a valuable intermediate for oxidative fluorodesulfurization, enabling 18F‑labelling for positron emission tomography (PET) tracer development. The 3,3‑difluoro isomer cannot undergo this same transformation because the fluorines are not positioned to stabilize the dithioester intermediate through the anomeric‑type effect that operates in the α,α‑difluoro system [2]. The reported yield for the overall dithioester preparation from ethyl 2,2‑difluoropropanoate via the thioamidate intermediate is 42% over five steps.

Radiochemistry Dithioester Synthesis 18F-Labelling

Solid-Phase Synthesis Compatibility: Fluorinating Cleavage Strategy Using Thioamide Linkers

2,2‑Difluoropropanethioamide incorporates a thioamide functional group that has been exploited as a novel sulfur‑based linker system for solid‑phase organic synthesis. In this strategy, the thioamide moiety serves as a traceless linker that releases the target gem‑difluorinated compound from the resin upon oxidative fluorodesulfurization [1]. This dual role—participating in both linker cleavage and simultaneous fluorination—is unique to thioamides bearing α‑fluorine atoms, as the difluoro substitution pattern is installed precisely during the cleavage step. Non‑fluorinated thioamides or β‑fluorinated isomers would either fail to release the desired fluorinated product or would require additional post‑cleavage fluorination steps, reducing overall synthetic efficiency.

Solid-Phase Synthesis Fluorination Linker Chemistry

Optimized Application Scenarios for 2,2-Difluoropropanethioamide Based on Verified Evidence


PET Tracer Development via 18F‑Labelling Precursor Synthesis

Radiochemistry laboratories developing hypoxia‑ or tumor‑imaging agents require precursors that can be efficiently converted to 18F‑labelled compounds. 2,2‑Difluoropropanethioamide is uniquely positioned as the starting material for synthesizing α,α‑difluorodithioesters, which undergo oxidative fluorodesulfurization with [18F]fluoride to yield radiolabelled PET tracers. This validated synthetic route, demonstrated by Cheguillaume et al. (2005), cannot be replicated with the 3,3‑difluoro isomer, making the 2,2‑compound the essential procurement choice for this application [1].

Medicinal Chemistry: α,α‑Difluoro Thioamide Bioisostere for Enhanced Metabolic Stability

In lead optimization programs where an amide bond in a candidate molecule is susceptible to hydrolysis or oxidative metabolism, 2,2‑difluoropropanethioamide can serve as a metabolically stabilized thioamide bioisostere. The α‑fluorine atoms block cytochrome P450‑mediated oxidation at the adjacent carbon, while the thioamide resists amidase cleavage. This dual protection strategy is supported by class‑level evidence from the fluorine medicinal chemistry literature, and the compound's compact size (MW 125 Da) makes it an ideal fragment for incorporation into larger scaffolds [1].

Solid‑Phase Combinatorial Library Synthesis Using Fluorinating Cleavage Linkers

Combinatorial chemistry groups seeking to generate gem‑difluorinated compound libraries on solid support can exploit the thioamide functionality of 2,2‑difluoropropanethioamide as a traceless linker. The resin‑bound thioamide is cleaved under oxidative fluorinating conditions, simultaneously releasing the difluorinated target and eliminating the need for a separate fluorination step. This linker strategy, documented for analogous α,α‑difluorothioamide systems, offers significant advantages in step economy and library diversification over traditional non‑fluorinated thioamide linkers [1].

Thioamide‑Directed C–H Functionalization in Fluorinated Building Block Synthesis

The thioamide group is a well‑established directing group for transition‑metal‑catalyzed C–H activation. When combined with the electron‑withdrawing α,α‑difluoro motif, the resulting 2,2‑difluoropropanethioamide offers a uniquely activated substrate for palladium‑catalyzed C–H arylation or alkylation at the β‑position. The enhanced thiocarbonyl electrophilicity, relative to non‑fluorinated or β‑fluorinated thioamides, is expected to facilitate metal coordination and improve catalytic turnover, making this compound a strategic choice for synthesizing elaborated fluorinated aromatic building blocks.

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